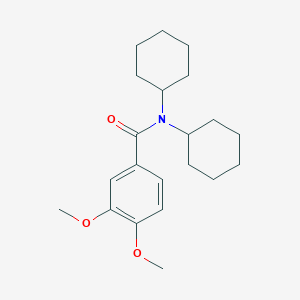
N-(2-furylmethyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-3,4-dimethylbenzamide (Furmethide) is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3,4-dimethylbenzamide is not fully understood, but it is believed to involve the binding of the compound to specific DNA sequences. This binding may interfere with the binding of proteins to DNA, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,4-dimethylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and has been found to have antioxidant properties. In addition, N-(2-furylmethyl)-3,4-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-3,4-dimethylbenzamide in lab experiments is its specificity for certain DNA sequences. This makes it a useful tool for studying DNA-protein interactions. However, one limitation of using N-(2-furylmethyl)-3,4-dimethylbenzamide is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of N-(2-furylmethyl)-3,4-dimethylbenzamide.
Future Directions
Future research on N-(2-furylmethyl)-3,4-dimethylbenzamide could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, further studies could be done to determine the optimal dosage and potential side effects of N-(2-furylmethyl)-3,4-dimethylbenzamide. Finally, research could be done to develop new derivatives of N-(2-furylmethyl)-3,4-dimethylbenzamide with improved properties for scientific research and potential therapeutic use.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-furanmethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-furylmethyl)-3,4-dimethylbenzamide. This synthesis method has been successfully used in several studies to produce high-quality N-(2-furylmethyl)-3,4-dimethylbenzamide for research purposes.
Scientific Research Applications
N-(2-furylmethyl)-3,4-dimethylbenzamide has been found to have several potential applications in scientific research. One of its primary uses is as a chemical probe for studying the binding of proteins to DNA. It has been shown to selectively bind to specific DNA sequences, making it a useful tool for studying DNA-protein interactions.
In addition to its use as a chemical probe, N-(2-furylmethyl)-3,4-dimethylbenzamide has also been studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its potential as a therapeutic agent in vivo.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(8-11(10)2)14(16)15-9-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXQBTZYFRJIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
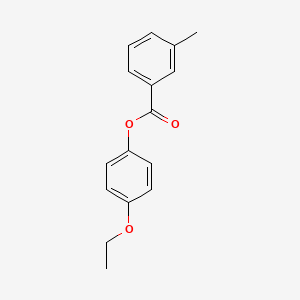
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
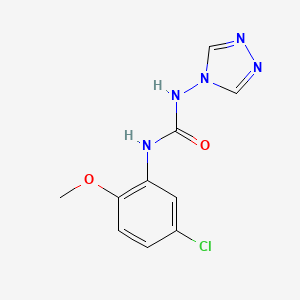
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
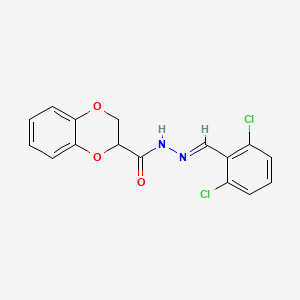
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)
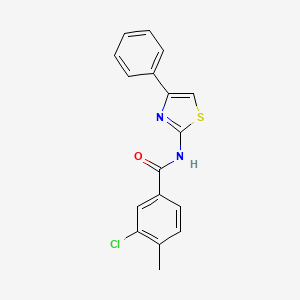
![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)

